molecular formula C10H18ClNO2 B8780041 (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride

(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride

Cat. No.: B8780041
M. Wt: 219.71 g/mol
InChI Key: CHVSZCHUIDYZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate is a chemical compound with the molecular formula C10H17NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a suitable amine with a cyclopentanone derivative, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of catalysts such as iron (III) chloride and solvents like water or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9;/h7-9,11H,2-6H2,1H3;1H

InChI Key

CHVSZCHUIDYZIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2CCCC2CN1.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of Step 4, 2-tert-butyl 1-ethyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate, was dissolved in anhydrous 4N hydrochloric acid/dioxane for 1 hour at room temperature, and the solvent removed under reduced pressure, to provide racemic (1S,3aR,6aS)-ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride as a white solid.
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